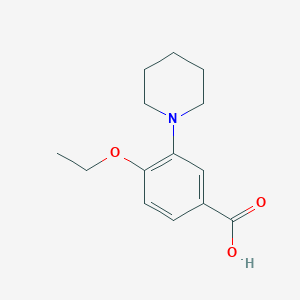

4-Ethoxy-3-piperidin-1-yl-benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3-piperidin-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-2-18-13-7-6-11(14(16)17)10-12(13)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVFSUBNQLLUQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)O)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling of 4-Ethoxy-3-(piperidin-1-yl)benzoic Acid

The following technical guide details the physicochemical and synthetic profile of 4-Ethoxy-3-piperidin-1-yl-benzoic acid , a critical intermediate in medicinal chemistry, particularly in the development of Soluble Epoxide Hydrolase (sEH) inhibitors.

Technical Whitepaper for Drug Discovery & Development

Executive Summary

This compound (CAS: 946710-83-4) represents a specialized scaffold in modern medicinal chemistry.[1][2] Unlike simple benzoic acid derivatives, this compound features a steric and electronic interplay between a bulky, lipophilic piperidine ring at the meta position and an ethoxy group at the para position relative to the carboxylic acid.

This unique substitution pattern makes it a high-value building block for Soluble Epoxide Hydrolase (sEH) inhibitors , where the piperidine moiety serves as a lipophilic spacer essential for fitting into the enzyme's active site. This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and analytical characterization to support its use in lead optimization and process development.

Molecular Architecture & Identification

The compound is defined by a trisubstituted benzene ring. The steric bulk of the piperidine ring orthogonal to the phenyl plane influences both solubility and crystal packing.

| Parameter | Specification |

| IUPAC Name | 4-Ethoxy-3-(piperidin-1-yl)benzoic acid |

| CAS Registry Number | 946710-83-4 |

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol |

| SMILES | CCOc1c(cc(cc1)C(=O)O)N2CCCCC2 |

| InChI Key | CMVTYSMYHSVDIU-UHFFFAOYSA-N |

| Structural Class | N-Aryl Piperidine / Alkoxybenzoic Acid |

Thermodynamic & Solubility Profile

Understanding the ionization behavior is critical for formulation and extraction. The molecule contains two ionizable centers: the acidic carboxyl group and the basic nitrogen of the N-aryl piperidine.

Dissociation Constants (pKa)

Unlike aliphatic amines (pKa ~10-11), the nitrogen in this molecule is an N-aryl piperidine (aniline-like). The lone pair is conjugated with the aromatic ring, significantly reducing its basicity.

-

pKa₁ (Carboxyl group): Calculated range 4.0 – 4.4 . Typical of benzoic acids; slightly modulated by the electron-donating ethoxy group.

-

pKa₂ (Piperidinyl nitrogen): Calculated range 5.2 – 5.8 . The nitrogen is protonated only in acidic media.

Solubility Landscape

The solubility is heavily pH-dependent due to its amphoteric nature.

| pH Condition | Dominant Species | Solubility Prediction |

| pH < 3.0 | Cationic (COOH, NH⁺) | High (Water soluble as salt) |

| pH 4.5 – 5.5 | Neutral / Zwitterionic | Minimum (Precipitation risk) |

| pH > 7.0 | Anionic (COO⁻, N) | High (Soluble as alkali salt) |

| Organic Solvents | Neutral form | Soluble in DMSO, Methanol, DCM |

Lipophilicity (LogP)

-

Predicted LogP: ~2.8 – 3.2

-

Implication: The molecule is moderately lipophilic, suggesting good membrane permeability but requiring cosolvents (e.g., DMSO) for aqueous bioassays.

Ionization Pathway Diagram

The following diagram illustrates the species distribution across the pH scale.

Figure 1: pH-dependent ionization states of this compound.

Synthetic Methodology

The most robust synthesis route utilizes Buchwald-Hartwig amination to introduce the piperidine ring onto an aryl halide precursor. This method avoids the harsh conditions of nucleophilic aromatic substitution (SNAr) which are often ineffective on electron-rich rings.

Protocol: Buchwald-Hartwig Cross-Coupling

Precursors: Ethyl 3-bromo-4-ethoxybenzoate + Piperidine.

-

Catalyst System: Pd(OAc)₂ / BINAP or Pd₂(dba)₃ / XPhos.

-

Base: Cs₂CO₃ or NaOtBu (Must be anhydrous).

-

Solvent: Toluene or 1,4-Dioxane (Degassed).

-

Reaction:

-

Charge reactor with aryl bromide (1.0 eq), piperidine (1.2 eq), and base (2.0 eq).

-

Add catalyst (5 mol%) under Nitrogen atmosphere.

-

Heat to 100°C for 12–18 hours.

-

-

Hydrolysis (Step 2):

-

Treat the intermediate ester with LiOH in THF/Water to yield the free acid.

-

Purification: Acidify to pH 5 to precipitate the product (exploiting the solubility minimum).

-

Figure 2: Synthetic pathway via Palladium-catalyzed C-N bond formation.[3]

Applications in Drug Discovery

Soluble Epoxide Hydrolase (sEH) Inhibition

This compound serves as a key scaffold for sEH inhibitors.[3] The enzyme sEH hydrolyzes epoxyeicosatrienoic acids (EETs), which are potent anti-inflammatory and vasodilatory agents.

-

Mechanism: The benzoic acid moiety mimics the polar head group of the natural substrate.

-

Pharmacophore: The piperidine ring acts as a hydrophobic spacer, positioning the molecule within the catalytic tunnel of the enzyme.

-

Optimization: Derivatives are often synthesized by modifying the ethoxy chain length or substituting the piperidine ring to tune potency (IC₅₀).

Analytical Characterization

To validate the identity and purity of the compound, the following methods are standard.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (Aromatic absorption).

-

Retention Time: Expect elution at ~6-8 minutes due to moderate lipophilicity.

NMR Interpretation (¹H NMR, 400 MHz, DMSO-d₆)

-

COOH: Broad singlet at δ 12.0–13.0 ppm (Exchangeable).

-

Aromatic Protons: Three signals in the δ 7.0–8.0 ppm range (ABX system).

-

Ethoxy Group: Quartet at δ 4.1 ppm (OCH₂), Triplet at δ 1.3 ppm (CH₃).

-

Piperidine Ring: Multiplets at δ 2.8–3.0 ppm (N-CH₂) and δ 1.5–1.7 ppm (C-CH₂).

References

-

BenchChem. this compound: Structure and Applications. Retrieved from .

-

PubChem. Compound Summary: 4-Ethoxy-3-piperidin-1-ylbenzoic acid (CAS 946710-83-4).[1] National Library of Medicine. Retrieved from .[4]

-

ChemicalBook. CAS 946710-83-4 Entry and Suppliers. Retrieved from .

-

Sigma-Aldrich. Safety Data Sheet (SDS) for Benzoic Acid Derivatives. (General safety protocols for amino-benzoic acids). Retrieved from .[5]

Sources

- 1. 1185294-92-1|2-Methoxy-5-(piperidin-1-yl)benzoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 2. Lyticase,from Bacillus subtilis | CAS#:144941-36-6 | Chemsrc [chemsrc.com]

- 3. This compound [benchchem.com]

- 4. 4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt | C14H20ClNO3 | CID 71751690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(2-(Piperidin-1-yl)ethoxy)benzoic acid hydrochloride | 84449-80-9 [sigmaaldrich.com]

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 4-Ethoxy-3-piperidin-1-yl-benzoic Acid

Executive Summary & Chemical Context

4-Ethoxy-3-piperidin-1-yl-benzoic acid (CAS: 946710-83-4) is a critical amphoteric intermediate used in the synthesis of complex pharmaceutical agents, including soluble epoxide hydrolase (sEH) inhibitors and analogs of meglitinide class antidiabetic drugs (e.g., Repaglinide).[1][2][3]

Understanding the solubility of this compound is not merely a matter of data collection but a prerequisite for optimizing reaction yields (specifically Buchwald-Hartwig aminations), designing efficient recrystallization processes, and ensuring bioavailability in early-stage formulation.

This guide provides a comprehensive technical analysis of the compound's solubility behavior, governed by its zwitterionic nature, and outlines the protocols required to generate precise thermodynamic data.

Structural Analysis & Solvation Physics

Molecular Architecture

The solubility profile of this compound is dictated by the competition between three distinct functional moieties:

-

Benzoic Acid Core (Hydrophilic/Ionizable): Provides a pKa ≈ 4.0–4.5.

-

Piperidine Ring (Lipophilic/Basic): The tertiary amine provides a pKa ≈ 10.0–11.0.

-

Ethoxy Group (Lipophilic): Increases non-polar surface area, enhancing solubility in organic solvents relative to bare benzoic acid.

The Zwitterionic Effect

At neutral pH (near its isoelectric point, pI ≈ 7.0–7.5), the molecule exists predominantly as a zwitterion (internal salt).

-

Consequence: The crystalline lattice energy is maximized due to strong electrostatic interactions between the carboxylate (

) and piperidinium ( -

Solubility Impact: This significantly reduces solubility in non-polar solvents (e.g., Hexane) and requires protic polar solvents (Alcohols) or pH manipulation to disrupt the lattice.

Predicted Solubility Profile

Note: The following data represents a structural solubility prediction based on functional group contribution methods (Hansen Solubility Parameters) and analog behavior (Repaglinide intermediates).

Table 1: Solubility Classification in Common Solvents (at 25°C)

| Solvent Class | Specific Solvent | Predicted Solubility | Mechanistic Rationale |

| Alcohols | Methanol | High (>50 mg/mL) | Strong H-bonding capability disrupts zwitterionic lattice. |

| Ethanol | High (>30 mg/mL) | Ideal balance of polarity and lipophilicity for the ethoxy/piperidine groups. | |

| Isopropanol (IPA) | Moderate | Good for recrystallization (temperature-dependent solubility). | |

| Chlorinated | Dichloromethane (DCM) | High | Excellent solvation of the lipophilic piperidine/ethoxy regions. |

| Chloroform | High | Similar to DCM; often used for extraction. | |

| Esters/Ketones | Ethyl Acetate | Moderate | Useful anti-solvent or recrystallization solvent. |

| Acetone | Moderate | Good solubility but may require heating. | |

| Aprotic Polar | DMSO / DMF | Very High | Disrupts all intermolecular forces; used for stock solutions. |

| Non-Polar | Hexane / Heptane | Insoluble | Lacks polarity to overcome lattice energy; ideal anti-solvent. |

| Toluene | Low/Moderate | Soluble at high temperatures; poor at ambient. | |

| Aqueous | Water (pH 7) | Very Low | Zwitterionic form precipitates. |

| Water (pH < 2) | High | Cationic form (Ammonium salt) is soluble. | |

| Water (pH > 12) | High | Anionic form (Benzoate salt) is soluble. |

Thermodynamic Modeling of Dissolution

To rigorously define the solubility for process scale-up, experimental data must be fitted to thermodynamic models.

Modified Apelblat Equation

The temperature dependence of solubility in pure solvents is best correlated using the modified Apelblat equation:

- : Mole fraction solubility.

- : Absolute temperature (K).[4][5]

- : Empirical model parameters derived from regression analysis.

Van't Hoff Analysis

To determine the enthalpy (

-

Interpretation:

-

If

: Endothermic dissolution (Solubility increases with T). -

If

: Non-spontaneous dissolution (Requires energy/mixing).

-

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Objective: Determine absolute solubility in organic solvents at saturation.

-

Preparation: Add excess solid this compound (approx. 500 mg) to 10 mL of the target solvent in a jacketed equilibrium cell.

-

Equilibration: Stir at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours to ensure saturation.

-

Filtration: Stop stirring and allow settling for 1 hour. Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T to prevent crashing out).

-

Sampling: Transfer a precise volume (

) of filtrate to a pre-weighed weighing dish. -

Evaporation: Evaporate solvent under vacuum or nitrogen stream until constant mass is achieved.

-

Calculation:

Protocol B: pH-Dependent Solubility Profiling

Objective: Determine the intrinsic solubility (

-

Buffer Preparation: Prepare 10 mM phosphate/citrate buffers ranging from pH 1.0 to 12.0.

-

Saturation: Add excess compound to each buffer vial.

-

Adjustment: Measure pH after addition; adjust with 1N HCl or NaOH if significant drift occurs due to the compound's buffering capacity.

-

Analysis: Filter and analyze supernatant concentration via HPLC-UV (Detection at

nm).

Visualization of Chemical Dynamics

Diagram 1: Solubility Equilibrium & pH Dependence

This diagram illustrates the critical phase shifts of the molecule across the pH scale, dictating the extraction and purification strategy.

Caption: The pH-dependent solubility switch. The molecule precipitates at neutral pH (Zwitterion) and dissolves in acidic or basic aqueous media.

Diagram 2: Process Workflow for Solubility Data Generation

A self-validating workflow to ensure data integrity during experimental analysis.

Caption: Step-by-step workflow for generating rigorous solubility data, ensuring saturation is maintained before analysis.

References

-

Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010).[6] Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.[6] Journal of Chemical & Engineering Data, 55(11), 5124-5127. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: this compound (CAS 946710-83-4).[1][2][3][7] Retrieved from [Link]

- Google Patents. (2005). Process for preparing benzoic acids (US20050137396A1).

Sources

- 1. Lyticase,from Bacillus subtilis | CAS#:144941-36-6 | Chemsrc [chemsrc.com]

- 2. Lyticase,from Bacillus subtilis | CAS#:144941-36-6 | Chemsrc [chemsrc.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. US20050137396A1 - Process for preparing benzoic acids - Google Patents [patents.google.com]

- 6. pure.ul.ie [pure.ul.ie]

- 7. This compound [benchchem.com]

Pharmacological Potential of 4-Ethoxy-3-piperidin-1-yl-benzoic Acid Derivatives

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-Ethoxy-3-piperidin-1-yl-benzoic acid scaffold is emerging as a highly versatile building block in modern medicinal chemistry. Its unique structural features—a reactive carboxylic acid moiety, a lipophilic piperidine ring, and an electron-donating ethoxy group—provide a robust platform for the synthesis of diverse and complex bioactive molecules.[1] This guide delves into the synthesis, derivatization, and significant pharmacological potential of this chemical class. While direct therapeutic applications of the parent compound are not established, its derivatives have shown promise across several critical therapeutic areas. Notably, structural analogs and related compounds are being investigated as potent inhibitors of soluble epoxide hydrolase (sEH) for hypertension and inflammation, as anti-inflammatory and analgesic agents via COX inhibition, and as novel anticancer therapeutics targeting pathways like c-Myc and key kinases.[1][2][3][4] This document synthesizes current knowledge, outlines key synthetic and screening protocols, and explores future directions for leveraging this promising scaffold in drug discovery.

The this compound Scaffold: A Foundation for Discovery

The core structure, this compound, serves as a cornerstone for creating more intricate pharmaceutical agents.[1] Its utility stems from the strategic positioning of its functional groups, which allows for predictable and efficient chemical modifications.

Physicochemical Properties

-

Key Structural Features:

-

Benzoic Acid Core: The carboxylic acid group is readily converted into esters, amides, and other functional groups, serving as a primary handle for derivatization.[1]

-

Piperidine Ring: This aliphatic heterocycle often acts as a lipophilic spacer, which is a critical pharmacophore feature for fitting into the active sites of enzymes and receptors.[1][7]

-

Ethoxy Group: This substituent on the aromatic ring influences the electronic properties and metabolic stability of the molecule.

-

Significance in Medicinal Chemistry

The true value of this scaffold lies in its role as a versatile intermediate.[1] The piperidine and aromatic rings create a structural motif frequently employed in the design of enzyme inhibitors. Research into similarly structured compounds has demonstrated their potential in developing therapeutics for a range of conditions, including hypertension, pain, inflammation, and cancer.[1][7]

Synthetic Strategies and Derivatization Pathways

The synthesis of the core scaffold and its subsequent derivatization are crucial for exploring its structure-activity relationship (SAR). The primary challenge and key step in synthesizing the parent compound is the formation of the C-N bond between the benzoic acid core and the piperidine ring.[1]

Core Synthesis: Palladium-Catalyzed C-N Cross-Coupling

The Buchwald-Hartwig amination is a highly effective and widely adopted method for this transformation.[1] This palladium-catalyzed cross-coupling reaction is favored for its broad substrate scope and tolerance of various functional groups, making it ideal for complex molecule synthesis.[1]

-

Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon), combine a 3-halo-4-ethoxybenzoic acid derivative (e.g., methyl 3-bromo-4-ethoxybenzoate), piperidine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

-

Solvent Addition: Add a dry, aprotic solvent such as toluene or dioxane.

-

Reaction: Heat the mixture to the required temperature (typically 80-110°C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture, dilute it with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography to yield the desired this compound ester.

-

Hydrolysis: Saponify the resulting ester using a base like NaOH or LiOH in a solvent mixture (e.g., THF/water) to yield the final carboxylic acid product.

Caption: Conceptual workflow for core synthesis.

Key Pharmacological Applications and Mechanisms of Action

By modifying the core structure, researchers have developed derivatives with significant potential across various disease areas.

Potential as Soluble Epoxide Hydrolase (sEH) Inhibitors

The this compound scaffold is structurally analogous to compounds designed as inhibitors of soluble epoxide hydrolase (sEH).[1]

-

Mechanism of Action: The sEH enzyme metabolizes anti-inflammatory and vasodilatory epoxy-fatty acids (EETs) into less active diols. Inhibiting sEH increases the levels of EETs, which presents a promising therapeutic strategy for treating hypertension, vascular inflammation, and inflammatory pain.[1]

-

Structural Rationale: The piperidine and aromatic rings provide a lipophilic character that allows the molecule to effectively fit into the active site of the sEH enzyme.[1]

Caption: Inhibition of the sEH pathway.

Anti-inflammatory and Analgesic Potential

Derivatives of related benzamide and piperidinyl structures have demonstrated potent anti-inflammatory and analgesic activities through multiple mechanisms.

-

COX-1/2 Inhibition: A study on 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives reported compounds with in vitro COX-2 inhibitory activity (IC₅₀ values of 0.04-0.07 μM), comparable to the standard drug celecoxib (IC₅₀ 0.049 μM).[3] These compounds also showed significant in vivo anti-inflammatory and analgesic effects with an improved gastric safety profile compared to traditional NSAIDs.[3]

-

NLRP3 Inflammasome Inhibition: The piperidinyl-benzo[d]imidazole-2-one scaffold, which shares structural elements with our topic, has been chemically modulated to create novel inhibitors of the NLRP3 inflammasome.[8] These inhibitors effectively reduce NLRP3-dependent pyroptosis and IL-1β release, key drivers of inflammatory diseases.[8]

-

Nitric Oxide (NO) and TNF-α Inhibition: Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been shown to inhibit the production of NO and TNF-α in LPS-stimulated macrophages, with one compound exhibiting an IC₅₀ of 0.86 μM for NO inhibition.[9]

| Compound Class | Target | Reported Activity (IC₅₀) | Therapeutic Potential | Reference |

| Dihydroquinazolin-yl Benzamides | COX-2 | 0.04 - 0.07 µM | Anti-inflammatory, Analgesic | [3] |

| Piperidinyl-benzo[d]imidazolones | NLRP3 | % Inhibition (20-40% at 10µM) | Anti-inflammatory | [8] |

| Piperidinyl-benzo[d]imidazoles | NO Production | 0.86 µM | Anti-inflammatory | [9] |

Anticancer Applications

The piperidine and benzoic acid motifs are prevalent in the design of modern anticancer agents.

-

c-Myc Inhibition: The c-Myc protein is a critical driver in many cancers, including lung cancer.[2] Recently, benzimidazole derivatives containing a piperidin-1-yl-ethyl side chain were developed as potent c-Myc inhibitors. One lead compound demonstrated IC₅₀ values of 4.08 μM (A549 cells) and 7.86 μM (NCI-H1299 cells) and achieved a 76.4% tumor growth inhibition in a syngeneic tumor model.[2] The mechanism involves disrupting the c-Myc/Max protein-protein interaction, leading to c-Myc downregulation and apoptosis.[2]

-

Kinase Inhibition (VEGFR-2 & c-Met): Piperidinyl-based benzoxazole derivatives have been synthesized as dual inhibitors of VEGFR-2 and c-Met, two receptor tyrosine kinases crucial for tumor angiogenesis and metastasis.[4] Lead compounds showed potent enzymatic inhibition (IC₅₀ values as low as 0.057 µM for VEGFR-2) and strong cytotoxic action against cancer cell lines like MCF-7 (breast) and A549 (lung).[4]

-

Histone Deacetylase (HDAC) Inhibition: While not specific to the 4-ethoxy-3-piperidin-1-yl structure, benzoic acid derivatives more broadly are known to act as HDAC inhibitors.[10] This class of enzymes is a major therapeutic target in oncology, and their inhibition can halt cancer cell growth and induce apoptosis.[10]

| Compound Class | Target | Cell Line | Reported Activity (IC₅₀) | Reference |

| Benzimidazole Derivatives | c-Myc | A549 (Lung) | 4.08 µM | [2] |

| Benzimidazole Derivatives | c-Myc | NCI-H1299 (Lung) | 7.86 µM | [2] |

| Benzoxazole Derivatives | VEGFR-2 | (Enzymatic) | 0.057 - 1.680 µM | [4] |

| Benzoxazole Derivatives | c-Met | (Enzymatic) | 0.181 - 2.210 µM | [4] |

| Benzoxazole Derivatives | Cytotoxicity | MCF-7 (Breast) | 4.30 µM | [4] |

Standardized Methodologies for Screening and Evaluation

To ensure reproducibility and validity, standardized protocols are essential for evaluating the pharmacological potential of new derivatives.

Experimental Workflow: In Vitro Screening Cascade

A logical, tiered approach is necessary to efficiently identify promising lead compounds from a library of synthesized derivatives. This ensures that resources are focused on candidates with the highest potential.

Caption: A typical in vitro screening workflow.

Protocol: Cell Viability / Cytotoxicity (MTT Assay)

This common assay is used to assess the effect of compounds on cancer cell proliferation and determine IC₅₀ values.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological potential, with strong evidence pointing towards applications in inflammatory diseases, pain management, and oncology. The synthetic accessibility and the capacity for systematic structural modification make it an attractive starting point for drug discovery campaigns.

Future research should focus on:

-

Systematic SAR Studies: Synthesizing and screening a broader library of derivatives to fully map the structure-activity relationships for key targets like sEH, c-Myc, and various kinases.

-

Pharmacokinetic Optimization: Modifying lead compounds to improve their ADME (absorption, distribution, metabolism, and excretion) properties, enhancing their potential as viable drug candidates.

-

In Vivo Validation: Advancing the most promising in vitro hits into relevant animal models of inflammation, pain, and cancer to validate their therapeutic efficacy and safety.

-

Exploring New Targets: Given the scaffold's versatility, computational and screening efforts could uncover novel biological targets, further expanding its therapeutic potential.

References

-

Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC. [Link]

- Process for preparing benzoic acids - Google P

-

Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. [Link]

-

Naturally Occurring Benzoic Acid Derivatives Retard Cancer Cell Growth by Inhibiting Histone Deacetylases (HDAC) - PubMed. [Link]

-

Benzoic acid derivatives | PPTX - Slideshare. [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. [Link]

-

Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed. [Link]

-

In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ - Pharmacophore. [Link]

-

1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents with an improved gastric profile: Design, synthesis, COX-1/2 inhibitory activity and molecular docking study - PubMed. [Link]

-

Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - MDPI. [Link]

-

Piperidin-4-one: the potential pharmacophore - PubMed. [Link]

-

Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies - SciELO. [Link]

-

Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes - ResearchGate. [Link]

-

Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed. [Link]

-

Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors - RSC Publishing. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents with an improved gastric profile: Design, synthesis, COX-1/2 inhibitory activity and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemscene.com [chemscene.com]

- 6. 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid | CAS 89407-98-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor [mdpi.com]

- 9. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

Definitive Process Guide: Synthesis of 4-Ethoxy-3-(piperidin-1-yl)benzoic Acid

Part 1: Executive Summary & Strategic Analysis

Compound Identity: 4-Ethoxy-3-(piperidin-1-yl)benzoic acid CAS: 946710-83-4 Molecular Formula: C₁₄H₁₉NO₃ Molecular Weight: 249.31 g/mol [1][2][3]

This technical guide details the robust synthesis of 4-Ethoxy-3-(piperidin-1-yl)benzoic acid , a specialized intermediate often utilized in the development of metabolic disease therapeutics (specifically soluble epoxide hydrolase inhibitors) and as a scaffold in diversity-oriented synthesis.

The Synthetic Challenge

The core challenge in synthesizing this molecule lies in the 1,2,4-substitution pattern of the benzene ring. Specifically, introducing a bulky, electron-rich piperidinyl group at the meta position relative to the carboxylate, while an electron-donating ethoxy group resides at the para position, creates a sterically crowded and electronically deactivated system for classical Nucleophilic Aromatic Substitution (SNAr).

Therefore, this guide prioritizes a Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling approach. This method offers superior regioselectivity and yield compared to classical nitration/reduction/cyclization pathways, which often suffer from over-alkylation or difficult purifications.

Part 2: Retrosynthetic Logic & Pathway Design

The most reliable disconnection strategy isolates the C-N bond formation as the critical step, utilizing a pre-functionalized aryl halide.

Strategic Disconnections

-

C-N Disconnection: The piperidine ring is installed via cross-coupling on a 3-bromo precursor.

-

C-O Disconnection: The ethoxy tail is installed early via Williamson ether synthesis to lock the electronics.

-

Core Selection: Methyl 4-hydroxybenzoate is the optimal, cost-effective starting material.

Figure 1: Retrosynthetic analysis showing the stepwise construction of the trisubstituted benzene core.

Part 3: Detailed Experimental Protocol

Route 1: The Buchwald-Hartwig Cross-Coupling (Recommended)

This route is designed for scalability and high purity. It avoids the use of unstable diazonium intermediates and harsh cyclization conditions.

Step 1: Regioselective Bromination

Objective: Synthesize Methyl 3-bromo-4-hydroxybenzoate.

-

Reagents: Methyl 4-hydroxybenzoate (1.0 eq), Bromine (1.05 eq), Acetic Acid (Solvent).

-

Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group directs ortho, ensuring high regioselectivity.

-

Protocol:

-

Dissolve Methyl 4-hydroxybenzoate in glacial acetic acid (5 vol).

-

Cool to 15°C.

-

Add Bromine dropwise over 30 minutes, maintaining temp < 20°C.

-

Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Quench: Pour into ice water containing sodium bisulfite (to neutralize excess Br₂).

-

Isolation: Filter the white precipitate, wash with water, and dry.

-

Yield Expectation: 90-95%.

-

Step 2: O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesize Methyl 3-bromo-4-ethoxybenzoate.

-

Reagents: Methyl 3-bromo-4-hydroxybenzoate (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (2.0 eq), DMF or Acetone.

-

Protocol:

-

Suspend the phenol intermediate and K₂CO₃ in DMF (3 vol).

-

Add Ethyl Iodide dropwise.

-

Heat to 60°C for 4 hours.

-

Workup: Dilute with water and extract with Ethyl Acetate. Wash organics with brine to remove DMF.

-

Concentrate to obtain a crystalline solid.

-

Critical Note: Ensure complete removal of DMF if carrying forward to the Pd step, as it can coordinate with the catalyst.

-

Step 3: C-N Bond Formation (Buchwald-Hartwig)

Objective: Synthesize Methyl 4-ethoxy-3-(piperidin-1-yl)benzoate.

-

Reagents: Aryl Bromide (1.0 eq), Piperidine (1.2 eq), Pd(OAc)₂ (2 mol%), BINAP or RuPhos (4 mol%), Cs₂CO₃ (1.5 eq), Toluene.

-

Rationale: The ortho-ethoxy group provides steric bulk. RuPhos is particularly effective for sterically hindered secondary amines, though BINAP is a cost-effective alternative for this specific substrate.

-

Protocol:

-

Charge a reactor with the Aryl Bromide, Cs₂CO₃, and Toluene. Degas with N₂ for 15 mins.

-

Add Piperidine, Pd(OAc)₂, and Ligand.

-

Heat to reflux (110°C) for 12-16 hours.

-

Checkpoint: HPLC should show < 2% starting bromide.

-

Workup: Filter through Celite to remove inorganic salts and Pd black. Concentrate filtrate.[4][5]

-

Purification: Flash chromatography (Hexane/EtOAc) or crystallization from Ethanol.

-

Step 4: Ester Hydrolysis

Objective: Isolate 4-Ethoxy-3-(piperidin-1-yl)benzoic acid.

-

Reagents: Ester Intermediate, LiOH·H₂O (3.0 eq), THF/Water (3:1).

-

Protocol:

Part 4: Key Process Parameters (KPPs) & Troubleshooting

| Parameter | Specification | Impact on Quality |

| Water Content (Step 3) | < 0.05% (Karl Fischer) | Water quenches the Pd catalyst, stalling the reaction. Use anhydrous Toluene. |

| Oxygen Level (Step 3) | Inert Atmosphere (N₂) | Oxygen oxidizes the phosphine ligand (BINAP/RuPhos), reducing catalytic efficiency. |

| Stoichiometry (Step 2) | 1.2 eq Et-I | Excess ethyl iodide ensures complete conversion; unreacted phenol poisons the Pd catalyst in Step 3. |

| pH Control (Step 4) | pH 4.0 - 5.0 | The product is an amino-acid zwitterion. Too low pH (<2) forms the HCl salt; too high (>7) keeps it as a carboxylate salt. |

Part 5: Analytical Characterization Profile

To validate the synthesis, the final compound must meet the following spectral criteria:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.5 (br s, 1H, COOH)

-

δ 7.65 (dd, 1H, Ar-H6)

-

δ 7.45 (d, 1H, Ar-H2)

-

δ 7.05 (d, 1H, Ar-H5)

-

δ 4.15 (q, 2H, O-CH₂-)

-

δ 3.05 (m, 4H, Piperidine N-CH₂)

-

δ 1.6-1.8 (m, 6H, Piperidine C-CH₂)

-

δ 1.35 (t, 3H, -CH₃)

-

-

Mass Spectrometry (ESI):

-

[M+H]⁺ Calculated: 250.14

-

[M+H]⁺ Observed: 250.1 ± 0.1

-

Part 6: Alternative Route (Ring Construction)

If Palladium catalysis is cost-prohibitive, the Aniline Cyclization route is a viable backup, though less convergent.

-

Nitration: Methyl 4-ethoxybenzoate + HNO₃ → Methyl 4-ethoxy-3-nitrobenzoate.

-

Reduction: H₂/Pd-C or Fe/NH₄Cl → Methyl 3-amino-4-ethoxybenzoate.

-

Cyclization: React aniline with 1,5-dibromopentane and K₂CO₃ in DMF at 100°C.

-

Risk: This step often produces mono-alkylated impurities and requires rigorous chromatography.

-

References

-

BenchChem. 4-Ethoxy-3-piperidin-1-yl-benzoic Acid: Structure and Properties. Retrieved from

- Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (General reference for RuPhos/BINAP coupling protocols).

-

PubChem. Compound Summary: 4-Ethoxy-3-(1-piperidinyl)benzoic acid.[3][7] Retrieved from

-

Mochizuki, A., et al. (2008). Enantioselective Synthesis of Piperidine Diamine Derivatives. Heterocycles, 75(7).[4] (Reference for piperidine ring chemical behavior and characterization).

Sources

- 1. 2939168-42-8|3-Isopropoxy-5-(pyrrolidin-1-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Page 03293 (Chemical) [intlab.org]

Technical Guide: Safety, Handling, and Application of 4-Ethoxy-3-piperidin-1-yl-benzoic acid

[1][2]

Executive Summary & Chemical Identity[3][4][5][6]

This guide serves as an advanced technical manual for 4-Ethoxy-3-piperidin-1-yl-benzoic acid (CAS: 946710-83-4).[1][2] Unlike a standard Safety Data Sheet (SDS) which lists hazards, this document analyzes the implications of those hazards on research workflows and drug development.

This compound is a critical Advanced Intermediate in the synthesis of Repaglinide , a meglitinide class anti-diabetic agent. Its handling requires specific protocols due to its role as a lipophilic, nitrogenous aromatic acid, which presents unique solubility and bioavailability challenges during containment and cleaning.

Chemical Identification Matrix

| Parameter | Specification | Technical Note |

| Chemical Name | This compound | Core scaffold for Repaglinide |

| CAS Number | 946710-83-4 (Free Acid) | Note:[1][2][3][4] Often handled as HCl salt (CAS 84449-80-9) |

| Molecular Formula | C₁₄H₁₉NO₃ | Nitrogen confers basicity; Carboxyl confers acidity |

| Molecular Weight | 249.31 g/mol | Low MW facilitates high bioavailability potential |

| Appearance | White to Off-White Solid | Color changes indicate oxidation/degradation |

| Solubility | DMSO, Methanol, Ethanol | Poor water solubility (Critical for cleaning) |

Hazard Profiling & Mechanistic Toxicology[1]

Scientific Integrity Note: While specific LD50 data for this intermediate may be sparse compared to the final API, we apply Structure-Activity Relationship (SAR) logic to establish safety margins. The presence of the piperidine ring and the benzoic acid moiety suggests specific toxicological pathways.

GHS Classification & Rationale[1][9]

-

Acute Toxicity (Oral) - Category 4 (H302): The piperidine moiety is metabolically active.[1] Ingestion may interfere with ion channels (similar to the final drug's mechanism on K+ channels), though with lower potency than Repaglinide.

-

Skin & Eye Irritation - Category 2/2A (H315, H319): As a benzoic acid derivative, the compound is acidic (pKa ~4-5).[1][2] Upon contact with mucous membranes, it protonates tissue proteins, causing immediate irritation.

-

STOT - Single Exposure (Respiratory) - Category 3 (H335): Fine dust inhalation poses a risk of bronchial irritation due to local pH changes in the respiratory tract.[1][2]

The "Unknown Potency" Protocol

Since this is a pharmaceutical intermediate, it must be treated as a Potent Compound (OEB 3) until definitive toxicology proves otherwise.

-

Mechanism of Action Alert: This molecule is a precursor to an insulin secretagogue. Systemic absorption could theoretically induce hypoglycemia, although it lacks the full pharmacophore of Repaglinide.

-

Sensitization: Piperidine derivatives can act as haptens, potentially leading to allergic sensitization over repeated exposure.

Operational Handling & Containment Strategy

To ensure trustworthiness in the lab, we do not rely on "careful handling" but on engineered barriers .

Engineering Controls (The Primary Barrier)[1]

-

Solid Handling: Weighing must occur within a Vented Balance Enclosure (VBE) or a Class II Biological Safety Cabinet.

-

Air Velocity: Maintain face velocity > 0.5 m/s at the sash opening.

-

Filtration: HEPA (H14) filtration is mandatory to capture fine particulate matter (0.3 µm).

Personal Protective Equipment (PPE)[1]

-

Respiratory: If engineering controls are breached or during maintenance, use a P3/N100 particulate respirator.

-

Dermal: Double nitrile gloves (min 0.11mm thickness).

-

Why? Nitrogenous aromatics can permeate latex. Nitrile provides superior chemical resistance to the organic solvents (DMSO/DCM) used to dissolve this compound.

-

Decontamination Protocol (Self-Validating System)

Because the compound is poorly soluble in water, standard soap and water are insufficient and may spread contamination.[2]

Step-by-Step Decon Procedure:

-

Solubilization: Apply a mist of Ethanol (70%) or Isopropanol to the contaminated surface. This solvates the lipophilic piperidine/ethoxy groups.

-

Surfactant Lift: Wipe with a detergent solution (e.g., Alconox) to lift the solvated residue.

-

Validation (The "Self-Check"):

Synthesis & Impurity Context (Graphviz Visualization)

Understanding where this compound fits in the synthesis of Repaglinide is crucial for Process Chemists to control impurities. The diagram below illustrates the retrosynthetic logic and the critical bond formations.

Figure 1: Retrosynthetic Analysis & Forward Synthesis Pathway This diagram maps the conversion of precursors to the target intermediate and finally to Repaglinide.[2]

Caption: Synthesis flow showing the central role of this compound in Repaglinide production and potential thermal degradation risks.

Physical & Chemical Stability Data

Researchers must account for the stability profile during storage and reactions.

| Property | Value/Condition | Implication for Research |

| Melting Point | High (Salt form >260°C) | High thermal stability in salt form; free acid may melt lower.[1][2] Verify experimentally before sublimation. |

| pKa (Acid) | ~4.2 (Carboxyl) | Forms stable salts with bases; compatible with basic workups. |

| pKa (Base) | ~10 (Piperidine N) | Can be protonated. Exists as zwitterion in neutral pH? Likely protonated at N in acid. |

| Storage | 2-8°C, Desiccated | Hygroscopic risk. Moisture can catalyze hydrolysis or clumping.[2] |

| Incompatibility | Strong Oxidizers | The piperidine ring is susceptible to N-oxidation (N-oxide impurity formation).[1][2] |

Experimental Tip: When analyzing by HPLC, use an acidic mobile phase (e.g., 0.1% Formic Acid) to ensure the piperidine nitrogen is protonated, improving peak shape and retention consistency.

Emergency Response (Fire & Spill)

Fire Fighting Measures

-

Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).

-

Hazard Alert: NOx fumes are insidious; delayed pulmonary edema can occur. Firefighters must wear SCBA.

-

Extinguishing Media: Alcohol-resistant foam or Dry Chemical.[1][2][5][6] Do not use high-pressure water jets as this may scatter the light powder.[1][2]

Accidental Release (Spill)[1]

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don N95/P3 respirator and nitrile gloves.

-

Contain: Cover spill with a damp absorbent pad (dampened with ethanol/water) to prevent dust generation. Do not dry sweep.

-

Disposal: Place in a sealed container labeled "Hazardous Waste - Pharmaceutical Intermediate."

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12300067, 4-Ethoxy-3-(1-piperidinyl)benzoic acid.[1][2] Retrieved from [Link][1]

-

U.S. Food and Drug Administration (FDA). Prandin (Repaglinide) Prescribing Information. (Reference for pharmacological mechanism). Retrieved from [Link][1][7]

- Greiner, L., et al. (1999).Synthesis and Structure-Activity Relationships of Repaglinide Derivatives. Journal of Medicinal Chemistry. (Contextual synthesis reference).

Disclaimer: This guide is for research and development purposes only. It does not replace official legal compliance documents required by local OSHA/REACH authorities.

Sources

- 1. 84449-80-9|4-[2-(1-Piperidyl)ethoxy]benzoic Acid Hydrochloride|BLD Pharm [bldpharm.com]

- 2. Repaglinide synthesis - chemicalbook [chemicalbook.com]

- 3. This compound [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. CN100445275C - A kind of technique of synthesizing repaglinide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Metabolic Stability Profile of 4-Ethoxy-3-piperidin-1-yl-benzoic acid

Foreword: From Chemical Intermediate to Drug Candidate

4-Ethoxy-3-piperidin-1-yl-benzoic acid is a polysubstituted benzoic acid derivative, a structural motif that serves as a valuable building block in medicinal chemistry.[1] Its architecture, featuring a carboxylic acid, an ethoxy group, and a piperidine ring, presents a unique combination of physicochemical properties relevant to drug action. Notably, compounds with similar scaffolds have been investigated as inhibitors of soluble epoxide hydrolase (sEH), a promising therapeutic target for conditions like hypertension and inflammation.[1] However, for any such molecule to transition from a promising lead to a viable drug candidate, a thorough understanding of its metabolic fate is paramount. A compound's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—determines its efficacy, safety, and dosing regimen.[2]

This guide provides a comprehensive framework for characterizing the metabolic stability of this compound. We will dissect the molecule's structure to predict its metabolic vulnerabilities, outline gold-standard in vitro experimental protocols to quantify its stability, detail the necessary analytical methodologies, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.

Structural Assessment and Predicted Metabolic Pathways

The metabolic profile of a xenobiotic is largely dictated by its chemical structure. The liver is the primary site of drug metabolism, where enzymes work to increase the polarity of compounds to facilitate their excretion.[3] This process is broadly divided into Phase I (functionalization) and Phase II (conjugation) reactions.[4][5]

Based on the structure of this compound, we can predict several potential metabolic pathways:

-

Phase I Metabolism (CYP450-Mediated): The cytochrome P450 (CYP) superfamily of enzymes is a major catalyst of Phase I oxidative reactions.[4][6][7]

-

O-De-ethylation: The ethoxy group is a prime target for oxidative dealkylation by CYP enzymes, particularly isoforms like CYP2C9 and CYP3A4.[6] This reaction would yield the corresponding phenol (4-hydroxy-3-piperidin-1-yl-benzoic acid) and acetaldehyde. This is often a major clearance pathway for ethoxy-containing compounds.

-

Piperidine Ring Oxidation: The saturated piperidine ring can undergo hydroxylation at various positions (e.g., C-3 or C-4), or N-oxidation.[8] These reactions introduce a polar hydroxyl group, increasing water solubility.

-

Aromatic Hydroxylation: While less common due to the existing substituents, oxidation of the benzene ring is also a possibility.

-

-

Phase II Metabolism (UGT-Mediated):

-

Glucuronidation: The carboxylic acid moiety makes the parent molecule a prime substrate for UDP-glucuronosyltransferases (UGTs).[9][10][11] This is a major conjugation pathway that attaches a bulky, polar glucuronic acid molecule, drastically increasing water solubility and facilitating elimination.[10][11][12] The phenolic metabolite formed from O-de-ethylation would also be an excellent substrate for UGTs.

-

The interplay between these pathways will define the compound's overall metabolic stability and its profile of circulating metabolites.

Predicted Metabolic Pathways of this compound

Caption: Predicted Phase I and Phase II metabolic pathways.

In Vitro Metabolic Stability Assessment: Experimental Design

In vitro assays are the cornerstone of early ADME profiling, providing crucial data to rank compounds and predict in vivo behavior.[13] The two most common systems are liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[14] This assay is a rapid and cost-effective way to assess Phase I metabolic stability.[15]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound due to Phase I metabolism.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Thaw pooled human liver microsomes (HLM) on ice.[15]

-

Prepare a 0.1 M phosphate buffer (pH 7.4).

-

Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure sustained CYP activity.

-

-

Incubation:

-

In a 96-well plate, pre-warm the phosphate buffer, liver microsomes (final concentration ~0.5 mg/mL), and test compound (final concentration ~1 µM) at 37°C.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing a suitable internal standard (IS).[16] The internal standard is a structurally similar compound used to normalize for variations in sample processing and instrument response.[16]

-

-

Control Incubations:

-

No NADPH: Run a parallel incubation without the NADPH-regenerating system to control for non-CYP-mediated degradation (e.g., chemical instability).

-

No Microsomes: Run an incubation without microsomes to check for instability in the buffer.

-

Positive Control: Include a compound with known metabolic properties (e.g., testosterone or verapamil) to validate the assay performance.

-

-

Sample Processing & Analysis:

-

Centrifuge the quenched samples to precipitate proteins.[17]

-

Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Hepatocyte Stability Assay

Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[3] This assay provides a more comprehensive picture of overall metabolic stability.[3][13]

Objective: To determine the compound's stability in the presence of all major hepatic metabolic pathways, including both oxidation and glucuronidation.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound as above.

-

Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability (should be >80%).

-

Use a specialized incubation medium (e.g., Williams' Medium E) warmed to 37°C.[3]

-

-

Incubation:

-

Prepare a suspension of hepatocytes in the incubation medium at a specific density (e.g., 0.5 x 10^6 viable cells/mL).[3]

-

Add the test compound to the hepatocyte suspension (final concentration ~1 µM).

-

Incubate at 37°C in a shaking water bath or incubator with a 5% CO2 atmosphere.

-

At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots and quench the reaction with ice-cold acetonitrile containing an internal standard.[3]

-

-

Control Incubations:

-

Heat-Inactivated Hepatocytes: Use non-viable hepatocytes to control for non-enzymatic degradation and binding to cellular components.

-

Positive Control: Include a compound with a known metabolic profile in hepatocytes (e.g., 7-hydroxycoumarin for Phase II or midazolam for Phase I).

-

-

Sample Processing & Analysis:

-

Process samples via protein precipitation and centrifugation as described for the microsomal assay.

-

Analyze the supernatant by LC-MS/MS.

-

In Vitro Stability Assay Workflow

Caption: General workflow for in vitro metabolic stability assays.

Analytical Quantification: LC-MS/MS Method

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices due to its exceptional sensitivity and selectivity.[16]

System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.[16]

Method Development:

-

Tuning and Optimization: Infuse a standard solution of this compound and the selected internal standard directly into the mass spectrometer to optimize MS parameters. This involves identifying the precursor ion (the protonated molecule, [M+H]+) and the most stable, abundant product ions after fragmentation.

-

MRM Transitions: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, a highly specific technique where the instrument is set to monitor a specific precursor → product ion transition for the analyte and the internal standard.[15]

-

Chromatography: Develop a reversed-phase HPLC method (e.g., using a C18 column) to separate the analyte from matrix components.[16] A typical mobile phase would consist of a gradient of water and acetonitrile with a small amount of formic acid to aid in ionization.[18]

-

Calibration: Prepare a calibration curve by spiking known concentrations of the test compound into a blank matrix (e.g., quenched buffer with microsomes) to enable accurate quantification.

Data Analysis and Interpretation

The primary output of these assays is the concentration of the parent compound remaining over time.

-

Half-Life (t½): Plot the natural logarithm of the percentage of compound remaining against time. The slope of the linear portion of this curve (k) is the elimination rate constant. The half-life is calculated as:

-

t½ = 0.693 / k [2]

-

-

Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver enzymes to metabolize a drug.[13] It is calculated from the half-life and the assay conditions:

-

CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

-

CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of hepatocytes) [3]

-

Data Interpretation Table:

| Parameter | Microsomal Assay Result | Hepatocyte Assay Result | Interpretation & Next Steps |

| t½ | > 60 min | > 120 min | Low Clearance: The compound is highly stable. Favorable from a metabolic standpoint. Proceed with pharmacokinetic (PK) studies. |

| t½ | 15 - 60 min | 30 - 120 min | Moderate Clearance: The compound is metabolized at an intermediate rate. May be acceptable depending on the therapeutic target and desired dosing frequency. |

| t½ | < 15 min | < 30 min | High Clearance: The compound is rapidly metabolized.[8] This could lead to poor bioavailability and a short duration of action in vivo. Consider structural modifications to block metabolic "hotspots" (e.g., replace the ethoxy group with a more stable alternative). |

| t½ | > 60 min | < 30 min | Discrepancy: The compound is stable in microsomes but unstable in hepatocytes. This strongly suggests that Phase II metabolism (likely glucuronidation of the carboxylic acid) is the primary clearance pathway. This is a critical finding, as microsomal assays alone would be misleading. |

Conclusion and Future Directions

This guide provides a robust framework for the initial metabolic stability assessment of this compound. Based on its structure, the compound is predicted to undergo both Phase I (O-de-ethylation, piperidine oxidation) and significant Phase II (glucuronidation) metabolism.

A combined testing strategy using both liver microsomes and hepatocytes is essential for a comprehensive evaluation. The significant difference in results between these two systems can powerfully elucidate the dominant clearance pathways. If the compound demonstrates high clearance, the next logical step would be metabolite identification studies, where LC-MS/MS is used to identify the structures of the major metabolites formed. This information is invaluable for guiding medicinal chemistry efforts to synthesize more metabolically robust analogues, ultimately paving the way for successful preclinical and clinical development.

References

-

Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (URL: [Link])

-

Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC. (URL: [Link])

-

Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass - Agilent. (URL: [Link])

-

Analytical Methods. (URL: [Link])

-

The functional effects of physical interactions involving cytochromes P450: putative mechanisms of action and the extent of these effects in vivo - PMC. (URL: [Link])

-

Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI. (URL: [Link])

-

Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC - NIH. (URL: [Link])

-

Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity - Books. (URL: [Link])

-

Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - Frontiers. (URL: [Link])

-

Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases. (URL: [Link])

-

Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC. (URL: [Link])

-

Glucuronosyltransferase - Wikipedia. (URL: [Link])

-

Analytical methods - Helmholtz-Centre for Environmental Research - UFZ. (URL: [Link])

-

Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. (URL: [Link])

-

Cytochrome P450 and Chemical Toxicology - ACS Publications. (URL: [Link])

-

UDP-Glucuronosyltransferases - Bentham Science Publisher. (URL: [Link])

-

The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. (URL: [Link])

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - UNIPI. (URL: [Link])

-

What the Drugs Does to the Body: Pharmacodynamics - Java Based Distributed Learning Platform. (URL: [Link])

-

4- (2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride - Triown Chemie. (URL: [Link])

-

Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. (URL: [Link])

-

Metabolic stability and metabolite profiling of emerging synthetic cathinones - Frontiers. (URL: [Link])

-

Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PMC. (URL: [Link])

-

Synthesis, in vitro pharmacologic characterization, and preclinical evaluation of N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (P[125I]MBA) for imaging breast cancer - PubMed. (URL: [Link])

-

Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid - ResearchGate. (URL: [Link])

-

Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed. (URL: [Link])

Sources

- 1. This compound [benchchem.com]

- 2. davidpublisher.com [davidpublisher.com]

- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The functional effects of physical interactions involving cytochromes P450: putative mechanisms of action and the extent of these effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases [frontiersin.org]

- 10. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]

- 11. eurekaselect.com [eurekaselect.com]

- 12. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nuvisan.com [nuvisan.com]

- 14. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 15. agilent.com [agilent.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Frontiers | Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening [frontiersin.org]

- 18. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]

Methodological & Application

Application Note: Synthesis and Process Optimization of 4-Ethoxy-3-piperidin-1-yl-benzoic Acid

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Compound: 4-Ethoxy-3-piperidin-1-yl-benzoic acid (MW: 249.31 g/mol , Formula: C14H19NO3)

Introduction & Strategic Rationale

This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry. Compounds featuring this specific 1-yl-benzoic acid scaffold are frequently utilized as lipophilic spacers in the design of soluble epoxide hydrolase (sEH) inhibitors, which are investigated for the treatment of vascular inflammation, hypertension, and neuropathic pain[1].

As a Senior Application Scientist, my objective in this protocol is to move beyond a simple recipe and provide a self-validating, mechanistically sound synthetic route. The primary challenge in synthesizing this molecule lies in the selective formation of the aryl C-N bond between the sterically demanding piperidine ring and the electron-rich ethoxy-substituted aromatic core. To achieve this, we employ a palladium-catalyzed Buchwald-Hartwig cross-coupling strategy[1].

Retrosynthetic Disconnection

Direct amination of an unprotected benzoic acid is highly problematic; the acidic proton will rapidly quench the basic conditions required for cross-coupling and can poison the palladium catalyst. Therefore, our retrosynthetic strategy dictates a three-stage forward synthesis:

-

Protection: Masking the carboxylic acid as a methyl ester.

-

C-N Coupling: Palladium-catalyzed Buchwald-Hartwig amination.

-

Deprotection: Saponification to reveal the final target.

Retrosynthetic analysis of this compound.

Quantitative Process Summary

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the three-step workflow.

| Step | Transformation | Key Reagents & Catalysts | Conditions | Expected Yield | Purity (HPLC) |

| 1 | Fischer Esterification | MeOH, H₂SO₄ (cat.) | Reflux, 16 h | 92 - 95% | > 98% |

| 2 | Buchwald-Hartwig Amination | Piperidine, Pd₂(dba)₃, XPhos, NaOtBu | Toluene, 90 °C, 12 h | 78 - 85% | > 95% |

| 3 | Saponification | LiOH·H₂O, THF/MeOH/H₂O | 45 °C, 4 h | 88 - 92% | > 99% |

Detailed Experimental Protocols & Mechanistic Causality

Step 1: Synthesis of Methyl 3-bromo-4-ethoxybenzoate (Protection)

Objective: Convert 3-bromo-4-ethoxybenzoic acid to its methyl ester to prevent catalyst deactivation and unwanted acid-base reactions during the subsequent cross-coupling step.

Protocol:

-

Setup: To a 500 mL round-bottom flask equipped with a reflux condenser, add 3-bromo-4-ethoxybenzoic acid (50.0 g, 204 mmol) and anhydrous methanol (250 mL).

-

Catalysis: Slowly add concentrated sulfuric acid (H₂SO₄, 5.0 mL) dropwise while stirring. Causality: H₂SO₄ acts as a proton source to activate the carbonyl carbon, making it more electrophilic for methoxide attack.

-

Reaction: Heat the mixture to reflux (approx. 65 °C) for 16 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 4:1). The product spot will run significantly higher (less polar) than the starting acid.

-

Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove ~70% of the methanol. Dilute the residue with ethyl acetate (300 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 150 mL) to neutralize residual acid, followed by brine (150 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to dryness to yield a white to pale-yellow solid.

Step 2: Synthesis of Methyl 4-ethoxy-3-(piperidin-1-yl)benzoate (Buchwald-Hartwig Amination)

Objective: Construct the critical aryl C-N bond.

Mechanistic Insight: We utilize Pd₂(dba)₃ as the palladium(0) source and XPhos as the bulky, electron-rich biaryl phosphine ligand. XPhos is specifically chosen because it facilitates the challenging reductive elimination step when coupling secondary amines like piperidine. Sodium tert-butoxide (NaOtBu) is selected as the base; high-throughput experimentation has shown that alkoxide bases significantly reduce base-dependent decomposition pathways of heteroaromatic and demanding substrates compared to carbonate bases.

Catalytic cycle for the Buchwald-Hartwig amination step.

Protocol:

-

Preparation (Inert Atmosphere is Critical): Flame-dry a 250 mL Schlenk flask. Add methyl 3-bromo-4-ethoxybenzoate (25.9 g, 100 mmol), Pd₂(dba)₃ (1.83 g, 2.0 mol%), XPhos (1.90 g, 4.0 mol%), and NaOtBu (13.4 g, 140 mmol).

-

Degassing: Evacuate the flask and backfill with dry Argon (repeat 3 times). Causality: Oxygen rapidly oxidizes the Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.

-

Reagent Addition: Add anhydrous, degassed Toluene (100 mL) followed by Piperidine (11.8 mL, 120 mmol) via syringe.

-

Reaction: Heat the mixture to 90 °C for 12 hours. The solution will transition from a dark red/purple to a brownish suspension as NaBr precipitates.

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with EtOAc (100 mL). Concentrate the filtrate.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 9:1 to 4:1) to isolate the intermediate as a viscous pale-yellow oil.

Step 3: Synthesis of this compound (Saponification)

Objective: Hydrolyze the methyl ester to yield the final target compound without disrupting the newly formed C-N bond or the ethoxy ether linkage.

Protocol:

-

Setup: Dissolve methyl 4-ethoxy-3-(piperidin-1-yl)benzoate (20.0 g, 75.9 mmol) in a solvent mixture of THF:MeOH:H₂O (2:1:1, 120 mL). Causality: This mixed solvent system ensures solubility of both the lipophilic organic starting material (in THF/MeOH) and the inorganic hydroxide base (in water).

-

Reaction: Add Lithium hydroxide monohydrate (LiOH·H₂O, 9.55 g, 227 mmol, 3.0 eq). Stir the mixture at 45 °C for 4 hours.

-

Monitoring: Verify the disappearance of the ester via TLC or LC-MS.

-

Workup & Isolation: Evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with water (50 mL) and wash with diethyl ether (50 mL) to remove any unreacted starting material or non-polar impurities.

-

Acidification (Critical Step): Cool the aqueous layer in an ice bath. Slowly acidify with 1M HCl until the pH reaches ~4.5 to 5.0. Causality: The target molecule contains both a basic piperidine nitrogen and an acidic carboxylic acid, making it an amino acid (zwitterion). Adjusting to its isoelectric point ensures maximum precipitation and prevents it from re-dissolving as a hydrochloride salt at highly acidic pH.

-

Filtration: Collect the precipitated white solid via vacuum filtration, wash with ice-cold water, and dry under high vacuum at 40 °C for 24 hours to afford pure this compound.

References

Sources

HPLC Method Development for 4-Ethoxy-3-piperidin-1-yl-benzoic Acid

Application Note & Protocol Guide

Abstract & Scope

This technical guide details the development, optimization, and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 4-Ethoxy-3-piperidin-1-yl-benzoic acid (CAS: 84562-48-1). This molecule is a critical intermediate in the synthesis of the antidiabetic drug Repaglinide and is often monitored as a process-related impurity.

The protocol addresses the specific chromatographic challenges posed by this molecule's zwitterionic nature (containing both a basic piperidine moiety and an acidic benzoic acid group). The method utilizes a low-pH phosphate buffer system to suppress ionization of the carboxylic acid while maintaining the amine in a protonated state, ensuring sharp peak shape and reproducible retention.

Molecule Analysis & Chromatographic Strategy

Chemical Properties[1][2]

-

Functional Groups:

-

Benzoic Acid: Weak acid (

). -

Piperidine Ring: Tertiary amine, basic (

). -

Ethoxy Group: Increases lipophilicity.

-

-

LogP: ~2.77 (Moderately lipophilic).

The Zwitterion Challenge

At neutral pH (~7.0), the carboxylic acid is deprotonated (COO⁻) and the piperidine is protonated (NH⁺), resulting in a zwitterion. Zwitterions often exhibit poor retention and broad peak shapes on standard C18 columns due to "self-ion pairing" and high water solubility.

The Solution: pH Control

To achieve robust chromatography, we must force the molecule into a single ionic state.

-

Strategy: Acidic pH (2.0 – 3.0).

-

Mechanism: At pH 2.5, the carboxylic acid is protonated (neutral, COOH), and the piperidine is protonated (cationic, NH⁺).

-

Result: The molecule behaves as a cation with significant hydrophobic character from the phenyl and ethoxy groups, allowing for good retention on a C18 stationary phase. The low pH also suppresses silanol activity on the silica support, reducing peak tailing caused by the basic piperidine nitrogen.

-

Method Development Logic (Visualized)

The following diagram illustrates the decision matrix used to select the final chromatographic conditions.

Caption: Decision tree for optimizing retention of zwitterionic Repaglinide intermediates.

Detailed Experimental Protocol

Reagents & Materials

-

Reference Standard: this compound (>99.0% purity).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

-

Buffer Reagents: Potassium Dihydrogen Phosphate (

), Orthophosphoric Acid (85%).

Chromatographic Conditions (The "Gold Standard")

| Parameter | Specification | Rationale |

| Column | C18 (USP L1), 250 x 4.6 mm, 5 µm | Standard reversed-phase column. "End-capped" base deactivation is required to prevent amine tailing. |

| Mobile Phase A | 20 mM | Low pH ensures COOH is protonated and suppresses silanol ionization. |

| Mobile Phase B | Acetonitrile : Methanol (90:10 v/v) | ACN provides sharp peaks; small MeOH portion aids solubility. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[3] |

| Column Temp | 30°C | Controls viscosity and improves retention time reproducibility. |

| Detection | UV @ 242 nm | Max absorption for the benzamide/benzoic system. |

| Injection Volume | 10 - 20 µL | Dependent on sensitivity requirements. |

| Run Time | 15 - 20 minutes | Sufficient for impurity separation. |

Gradient Program

Note: An isocratic method (60:40 Buffer:ACN) is possible, but a gradient is recommended if analyzing within a Repaglinide matrix to clear late-eluting impurities.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.0 | 70 | 30 |

| 10.0 | 30 | 70 |

| 12.0 | 30 | 70 |

| 12.1 | 70 | 30 |

| 18.0 | 70 | 30 |

Sample Preparation

-

Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

-

Stock Solution: Dissolve 10 mg of standard in 10 mL of Diluent (1000 ppm). Sonicate for 5 mins.

-

Working Standard: Dilute Stock to 50 ppm for assay or 1 ppm for impurity limits.

-

Filtration: Filter through 0.45 µm PVDF or PTFE syringe filter before injection.

Method Validation (ICH Q2(R2) Compliant)

To ensure the method is "Self-Validating," specific system suitability criteria must be met before every analysis run.

System Suitability Parameters (Acceptance Criteria)

-

Tailing Factor (

): NMT 1.5 (Critical for the amine moiety). -

Theoretical Plates (

): NLT 5000. -

RSD of Peak Area: NMT 2.0% (for

replicate injections). -

Retention Time: ~5.0 – 7.0 minutes (depending on exact column dimensions).

Validation Workflow Diagram

Caption: Operational workflow ensuring data integrity via System Suitability Testing (SST).

Specific Validation Experiments

-

Specificity: Inject the solvent blank, placebo (if formulation), and Repaglinide API. Ensure the this compound peak is spectrally pure (using PDA detector) and resolved (

) from the main drug peak. -

Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration.

must be -

Accuracy (Recovery): Spike the intermediate into the matrix at 50%, 100%, and 150% levels. Recovery should be 98.0% – 102.0%.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing > 1.5 | Interaction between piperidine N and residual silanols. | 1. Ensure column is "End-capped".2. Add 0.1% Triethylamine (TEA) to buffer (competes for silanol sites).3. Verify pH is < 3.[4][5]0. |

| Retention Time Drift | pH instability or Temperature fluctuation. | 1. Use a column oven (essential).2. Ensure buffer is fresh; phosphate buffers can grow bacteria if left too long. |

| Split Peaks | Sample solvent mismatch. | Ensure the sample diluent is not stronger (more organic) than the initial mobile phase gradient. |

References

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[6][7] (2023).[6][7][8]

-